N-(4-fluorophenyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: 4-fluorophenyl bromide, methyl iodide, 4-(propan-2-yl)phenyl bromide
Conditions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions)
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: Enhances reaction efficiency and scalability.
Automated Synthesis: Reduces human error and increases reproducibility.
Purification Techniques: High-performance liquid chromatography (HPLC) and recrystallization to ensure high purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step organic reactions
-
Step 1: Formation of the Core Structure
Reagents: Benzimidazole, pyrimidine derivatives
Conditions: High-temperature cyclization reactions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Halogenated reagents (e.g., bromine, chlorine) under acidic or basic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, nitro compounds
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing reaction rates and selectivity.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in studying enzyme kinetics and mechanisms.
Protein Binding: Studied for its ability to bind to proteins, influencing protein function and stability.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Polymer Synthesis: Used as a monomer or additive in the synthesis of high-performance polymers.
Coatings: Incorporated into coatings for enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecules.
Molecular Targets: Enzymes (e.g., kinases, proteases), receptors (e.g., G-protein coupled receptors)
Pathways Involved: Signal transduction pathways, metabolic pathways
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide shares structural similarities with other benzimidazole derivatives and pyrimidine-based compounds.
- Examples : Benzimidazole, pyrimidine, fluorophenyl derivatives
Uniqueness
- Structural Uniqueness : The combination of fluorophenyl, methyl, and propan-2-yl phenyl groups attached to the dihydropyrimido[1,2-a]benzimidazole core is unique, providing distinct chemical and biological properties.
- Functional Uniqueness : The compound’s ability to participate in diverse chemical reactions and its potential applications in various fields make it a valuable subject of study.
This detailed overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and versatile reactivity offer numerous opportunities for further exploration and development.
Properties
Molecular Formula |
C27H25FN4O |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-methyl-4-(4-propan-2-ylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C27H25FN4O/c1-16(2)18-8-10-19(11-9-18)25-24(26(33)30-21-14-12-20(28)13-15-21)17(3)29-27-31-22-6-4-5-7-23(22)32(25)27/h4-16,25H,1-3H3,(H,29,31)(H,30,33) |
InChI Key |
QHLCJTMZAPDBOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)C(C)C)C(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.